

# 4-Ethylamphetamine: A Technical Overview of its Synthesis, Pharmacology, and Metabolism

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## Compound of Interest

Compound Name: **4-Ethylamphetamine**

Cat. No.: **B12716217**

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## Abstract

This technical guide provides a comprehensive overview of **4-ethylamphetamine** (4-EA), a synthetic stimulant of the amphetamine class. This document details its chemical identity, including its CAS number and molecular formula. A plausible synthetic route via reductive amination is presented with a detailed, generalized experimental protocol. The pharmacological profile of 4-EA is discussed, with a focus on its interactions with monoamine transporters, supported by quantitative data from structurally similar compounds. Furthermore, the expected metabolic pathways of 4-EA are elucidated based on the known metabolism of related amphetamine derivatives. This guide is intended for researchers, scientists, and drug development professionals, presenting data in a structured format with clear visualizations of key pathways and workflows.

## Chemical Identification

**4-Ethylamphetamine**, also known as 1-(4-ethylphenyl)propan-2-amine, is a ring-substituted amphetamine. Its core chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	800400-50-4 (racemic)	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N	<a href="#">[1]</a>
Molar Mass	163.26 g/mol	<a href="#">[1]</a>
IUPAC Name	1-(4-ethylphenyl)propan-2-amine	<a href="#">[1]</a>

## Synthesis of 4-Ethylamphetamine

The synthesis of **4-ethylamphetamine** can be achieved through various methods common in the synthesis of amphetamines. One of the most direct routes is the reductive amination of 4-ethylphenylacetone. The Leuckart reaction, a specific method of reductive amination, is a well-established procedure for this type of transformation.[\[2\]](#)[\[3\]](#)

## Experimental Protocol: Reductive Amination (Leuckart Reaction)

This protocol describes a generalized procedure for the synthesis of **4-ethylamphetamine** from 4-ethylphenylacetone.

### Materials:

- 4-ethylphenylacetone
- Formamide or Ammonium formate
- Formic acid (optional, if using ammonium formate)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate or sodium sulfate

- Standard laboratory glassware and heating apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethylphenylacetone with an excess of formamide or a mixture of ammonium formate and formic acid.[4]
- Heating: Heat the reaction mixture to a temperature of 160-185°C for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Hydrolysis: After cooling, the intermediate **N-formyl-4-ethylamphetamine** is hydrolyzed. Add a concentrated solution of hydrochloric acid to the reaction mixture and heat under reflux for several hours to remove the formyl group.[4]
- Work-up:
  - Allow the mixture to cool to room temperature.
  - Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution until a pH of >12 is reached.
  - Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether.
  - Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).
  - Filter to remove the drying agent.
- Purification: The crude **4-ethylamphetamine** freebase can be purified by distillation under reduced pressure.
- Salt Formation (optional): For easier handling and storage, the freebase can be converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the amine in a non-polar solvent.



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**Caption:** Synthetic pathway for **4-Ethylamphetamine** via the Leuckart reaction.

## Pharmacology

The primary pharmacological action of amphetamines is mediated through their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).<sup>[6]</sup> These compounds can act as either reuptake inhibitors or as releasing agents, the latter of which involves being transported into the presynaptic neuron and inducing reverse transport of the neurotransmitter.

While specific quantitative data for **4-ethylamphetamine** is scarce in the public domain, the pharmacological profile of the closely related N-ethyl-4-methylamphetamine provides valuable insight into its likely activity. Lengthening the N-alkyl chain on 4-methylamphetamine from methyl to ethyl has been shown to decrease its potency as a dopamine releaser while maintaining or slightly altering its activity at norepinephrine and serotonin transporters.<sup>[7][8]</sup>

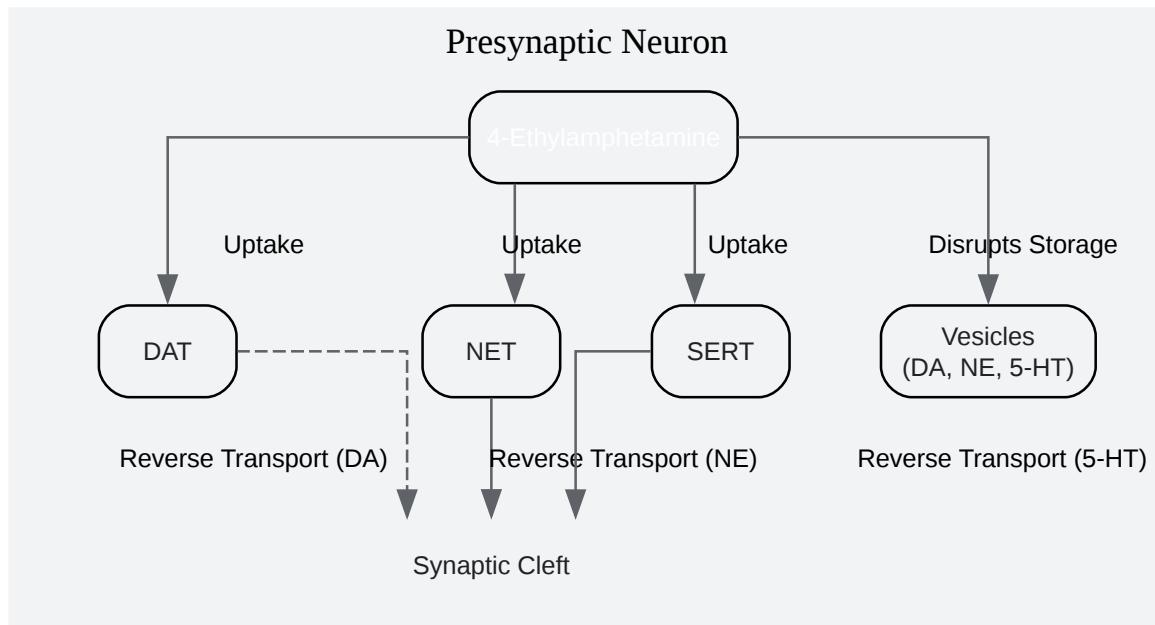
## Quantitative Pharmacological Data (N-Ethyl-4-methylamphetamine)

The following table summarizes the in vitro potencies of N-ethyl-4-methylamphetamine at monoamine transporters in rat brain synaptosomes.<sup>[8]</sup>

Parameter	DAT	NET	SERT
Uptake Inhibition (IC <sub>50</sub> , nM)	55.6 ± 7.8	33.1 ± 4.5	289 ± 35
Neurotransmitter Release (EC <sub>50</sub> , nM)	>10,000	58.4 ± 8.1	432 ± 55

These data suggest that **4-ethylamphetamine** is likely to be a more potent norepinephrine and serotonin releaser than a dopamine releaser, a profile that may result in a different spectrum of

psychoactive effects compared to amphetamine or methamphetamine.



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**Caption:** Proposed mechanism of action of **4-Ethylamphetamine** at the presynaptic terminal.

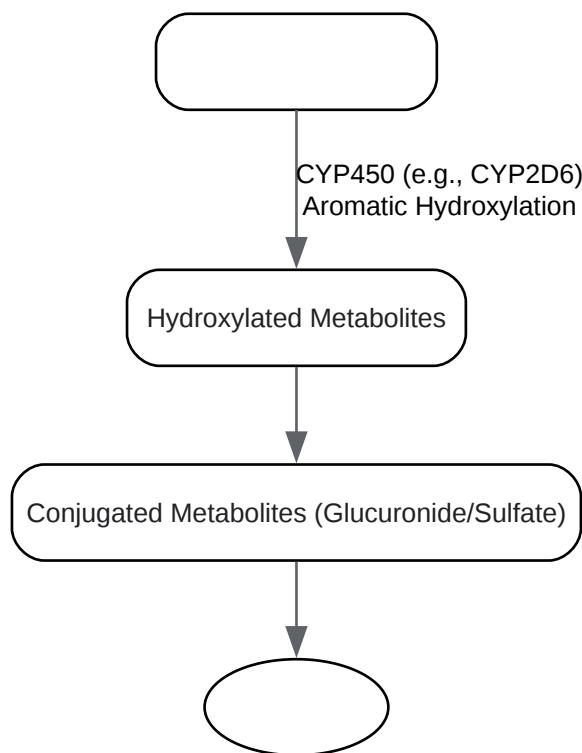
## Metabolism

The metabolism of **4-ethylamphetamine** is expected to follow the established pathways for other amphetamine derivatives, primarily involving the cytochrome P450 (CYP) enzyme system in the liver.<sup>[9][10]</sup> Key metabolic transformations are likely to include N-dealkylation and aromatic hydroxylation.

Based on studies of related compounds, CYP2D6 is a major enzyme involved in the metabolism of amphetamines.<sup>[11]</sup> The metabolism of 4-methoxy-N-ethylamphetamine has been shown to proceed via O-demethylation, followed by potential conjugation. While **4-ethylamphetamine** lacks a methoxy group, this highlights the importance of biotransformation of the substituents on the phenyl ring.

Expected Metabolic Pathways:

- Aromatic Hydroxylation: The ethyl group on the phenyl ring can be hydroxylated, followed by further oxidation.
- N-Dealkylation: While less prominent for N-ethylamphetamine compared to N-methylamphetamine, some degree of N-dealkylation to form **4-ethylamphetamine** (if starting from an N-alkylated precursor) or further degradation is possible.
- Beta-Hydroxylation: Hydroxylation of the carbon atom adjacent to the amine group can also occur.
- Conjugation: The resulting hydroxylated metabolites can be conjugated with glucuronic acid or sulfate to facilitate excretion.



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**Caption:** Proposed metabolic pathway of **4-Ethylamphetamine**.

## Conclusion

**4-Ethylamphetamine** is a substituted amphetamine with a distinct chemical profile. Its synthesis is achievable through established chemical routes such as the Leuckart reaction.

While direct pharmacological data is limited, evidence from closely related analogs suggests it acts as a monoamine releasing agent with a preference for norepinephrine and serotonin transporters over the dopamine transporter. Its metabolism is anticipated to proceed through pathways common to other amphetamines, primarily involving CYP450-mediated oxidation. Further research is warranted to fully characterize the specific pharmacological and toxicological profile of **4-ethylamphetamine**.

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